(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

Catalog No.
S595926
CAS No.
73322-71-1
M.F
C18H22N6O7S
M. Wt
466.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)...

CAS Number

73322-71-1

Product Name

(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C18H22N6O7S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1

InChI Key

POHHFIIXXRDDJW-STQMWFEESA-N

SMILES

C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-]

Synonyms

N-[S-[2-(4-Azidophenyl)-2-oxoethyl]-N-L-γ-glutamyl-L-cysteinyl]-glycine; L-γ-Glutamyl-S-[2-(4-azidophenyl)-2-oxoethyl]-L-cysteinylglycine; S-(4-Azidophenacyl)-glutathione;

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-]

The exact mass of the compound (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups such as amino, carboxylic acid, and azide. This compound features a backbone of pentanoic acid with various substituents that enhance its biological activity. The presence of the azidophenyl group suggests potential applications in bioconjugation and drug development due to its ability to undergo click chemistry reactions.

Involving this compound can be categorized into several types:

  • Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, making it a versatile component for further modifications.
  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptide-based therapeutics.
  • Redox Reactions: The presence of sulfur in the thioether group allows for redox reactions, which are crucial in biological systems for regulating cellular processes.

These reactions are typically mediated by enzymes that catalyze metabolic pathways, allowing the compound to participate in various biochemical processes within living organisms

The biological activity of (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid is significant due to its structural features that may interact with biological targets. Studies using computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated potential pharmacological effects, including:

  • Antimicrobial activity
  • Anticancer properties
  • Modulation of metabolic pathways

These activities stem from the compound's ability to mimic natural substrates or interact with specific receptors, thereby influencing various biological processes .

The synthesis of this compound can be approached through multiple methodologies:

  • Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids, facilitating the incorporation of complex side chains like the azidophenyl group.
  • Solution-phase Synthesis: Utilizing protecting groups and coupling reagents, this approach enables the formation of peptide bonds in solution, providing flexibility in reaction conditions.
  • Click Chemistry: The azide group can be utilized in click chemistry reactions, allowing for efficient conjugation with other biomolecules or drug carriers.

Each method has its advantages and can be selected based on the desired scale and purity of the final product .

The applications of (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid are diverse and include:

  • Drug Development: Its potential as an anticancer agent makes it a candidate for further pharmacological studies.
  • Bioconjugation: The azide functionality allows for selective labeling and attachment to biomolecules, useful in imaging and therapeutic applications.
  • Research Tool: It can serve as a probe in biochemical assays to study enzyme activity and metabolic pathways.

Interaction studies are crucial for understanding how this compound affects biological systems. Various assays can be employed to evaluate:

  • Enzyme Inhibition: Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigating how well the compound binds to target receptors, which is essential for drug design.
  • Cellular Uptake: Evaluating how effectively the compound is taken up by cells can provide insights into its bioavailability and therapeutic potential.

These studies often utilize high-throughput screening methods to identify active compounds from large libraries .

Several compounds share structural similarities with (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
CysteineContains a thiol groupAntioxidant properties
GlutathioneTripeptide with a thiolDetoxification agent
PenicillinBeta-lactam ringAntibiotic activity

This comparison highlights the uniqueness of the target compound due to its specific combination of functional groups and potential applications in drug development and biochemistry .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

466.12706824 g/mol

Monoisotopic Mass

466.12706824 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2023

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